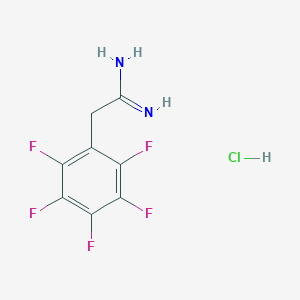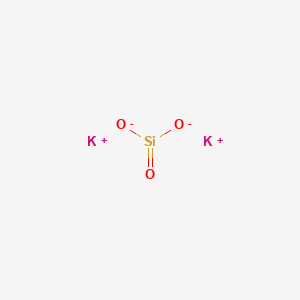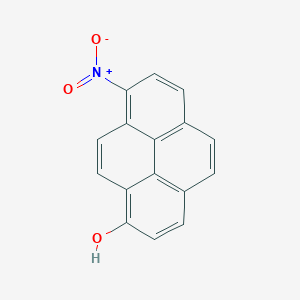
1-Nitropyrene-8-ol
Descripción general
Descripción
1-Nitropyrene is a by-product of combustion and is the predominant nitrated polycyclic aromatic hydrocarbon emitted in a diesel engine . It is listed as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans .
Synthesis Analysis
The synthesis of substituted pyrenes, such as 1-Nitropyrene-8-ol, involves indirect methods . These methods cover approaches that involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Chemical Reactions Analysis
1-Nitropyrene, the most abundant nitro polycyclic aromatic hydrocarbon in diesel emissions, has been found to react with DNA to form predominantly N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP) . This bulky adduct has been shown to induce genetic mutations .Physical And Chemical Properties Analysis
1-Nitropyrene has a chemical formula of C16H9NO2 and a molar mass of 247.253 g·mol −1 . It has a density of 1.422 g/mL .Aplicaciones Científicas De Investigación
Environmental Mutagen and Carcinogen 1-Nitropyrene, a parent compound of 1-Nitropyrene-8-ol, has been identified as an environmental pollutant with potent mutagenic and carcinogenic properties. Research has shown that 1-Nitropyrene can form DNA adducts upon metabolic reduction, which is a significant step in the initiation of carcinogenesis. These DNA adducts have been identified in both in vitro studies and in bacterial cultures, such as Salmonella typhimurium, indicating a strong correlation between DNA binding and induced mutations (Howard et al., 1983).
Role in Metabolic Activation The metabolic activation of 1-Nitropyrene in human hepatoblastoma cells (HepG2) has been extensively studied. It was observed that 1-Nitropyrene is primarily metabolized through nitroreduction to form various metabolites, including 1-Nitropyrene-8-ol. These metabolites contribute to the formation of DNA adducts, particularly N-(2'-deoxyguanosin-8-yl)-1-aminopyrene, which is a key player in mutagenicity (Silvers et al., 1997).
Toxicity and Pro-Inflammatory Signals The toxicity of 1-Nitropyrene and its derivatives, including 1-Nitropyrene-8-ol, has been investigated in the context of inflammation. Studies using human bronchial epithelial cells revealed that 1-Nitropyrene can induce pro-inflammatory signals, such as IL-1beta, IL-6, and TNF-alpha. This suggests that 1-Nitropyrene and its metabolites may contribute to inflammatory diseases related to exposure to environmental pollutants like diesel exhaust particles (Park & Park, 2009).
Biomarker for Diesel Exhaust Exposure 1-Nitropyrene and its metabolites, including 1-Nitropyrene-8-ol, have been proposed as biomarkers for assessing exposure to diesel exhaust particulate matter (DEP). The presence of these metabolites in human urine aligns with previous studies predicting their excretion following exposure to NPAHs and DEP, highlighting their potential use in evaluating the health risks associated with these exposures (Toriba et al., 2007).
Safety And Hazards
Direcciones Futuras
Future research could focus on the remediation of 1-Nitropyrene in soil . Biological, physical, and chemical methods have been applied to remove 1-nitropyrene, the model n PAH, in contaminated soil . This study could draw public awareness of nitro-derivatives of p PAHs and provide remediation technologies of carcinogenic n PAHs in soil .
Propiedades
IUPAC Name |
8-nitropyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-14-8-4-10-2-1-9-3-7-13(17(19)20)11-5-6-12(14)16(10)15(9)11/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXGKMNLLUKFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)O)C=CC4=C(C=CC1=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169546 | |
| Record name | 1-Nitropyrene-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitropyrene-8-ol | |
CAS RN |
1732-29-2 | |
| Record name | 8-Hydroxy-1-nitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropyrene-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitropyrene-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitropyren-8-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDS2X4RYM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



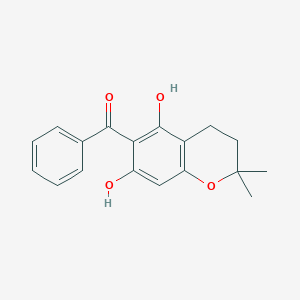
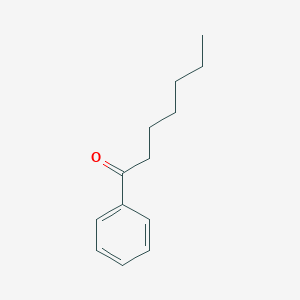
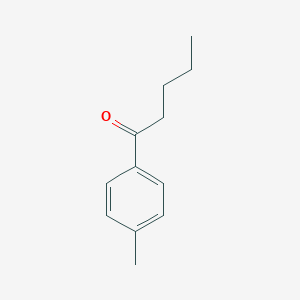
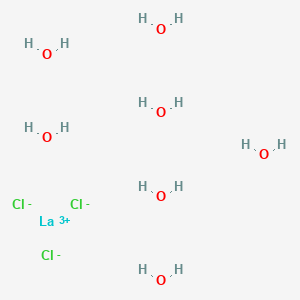
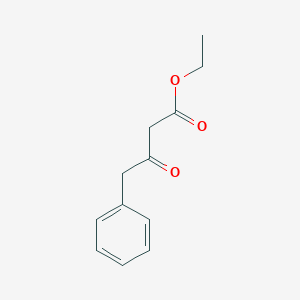
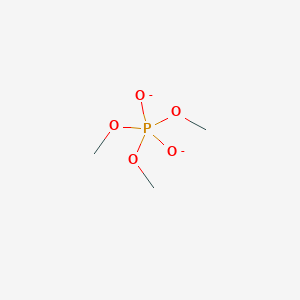
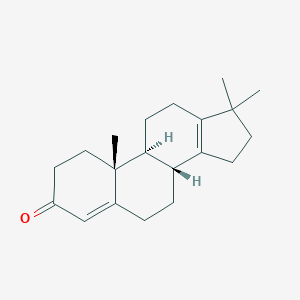
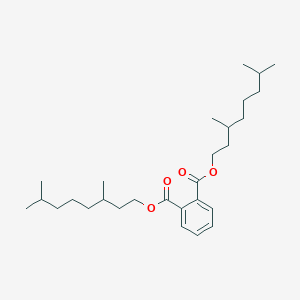
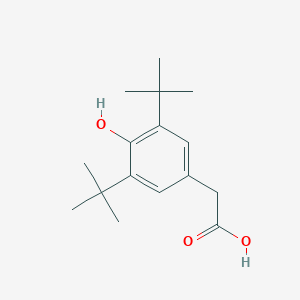

![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)
